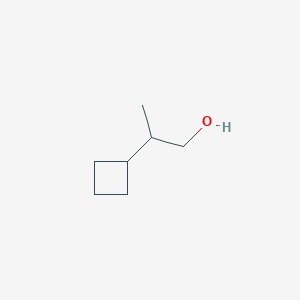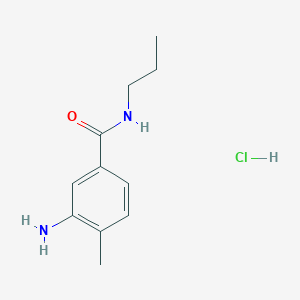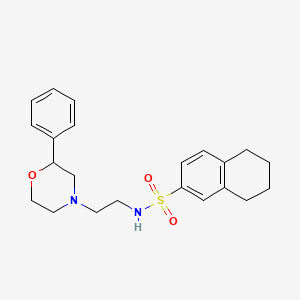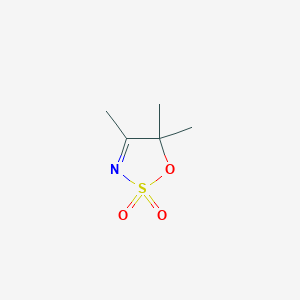
(4-Octylphenyl)methanol
Overview
Description
“(4-Octylphenyl)methanol” is a chemical compound with the molecular formula C15H24O . It belongs to the class of alkylphenolpolyethoxylates, which are commonly used as non-ionic surfactants in a variety of commercial and industrial applications .
Molecular Structure Analysis
The molecular structure of “(4-Octylphenyl)methanol” consists of 15 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom . The average mass is 220.350 Da and the monoisotopic mass is 220.182709 Da .Scientific Research Applications
Lipid Dynamics in Biological and Synthetic Membranes
- Application : (4-Octylphenyl)methanol's related compound, methanol, is significant in studying lipid dynamics in biological and synthetic membranes. Methanol as a solubilizing agent influences lipid scrambling in membranes, which has implications in understanding cell survival and protein reconstitution (Nguyen et al., 2019).
Surface Sites of Metal Oxide Catalysts
- Application : Methanol has been used as a molecule to study the surface sites of metal oxide catalysts. This application is significant in understanding the nature of surface sites on ceria nanocrystals, which is crucial for catalysis and materials chemistry (Wu et al., 2012).
Multifunctional Thiol Protecting Group
- Application : Tris(4-azidophenyl)methanol, a relative of (4-Octylphenyl)methanol, serves as a multifunctional thiol protecting group in peptoid synthesis. This novel compound can be cleaved under mild conditions and has potential applications in materials chemistry (Qiu et al., 2023).
Methanol as a Chemical Building Block
- Application : Methanol, closely related to (4-Octylphenyl)methanol, is a key building block in the production of complex chemical structures and clean-burning fuel. Its conversion from CO2 can reduce CO2 emissions, and it plays a significant role in hydrogen production and storage (Dalena et al., 2018).
Bio-diesel and Bio-lubricant Synthesis
- Application : In the synthesis of bio-diesel and bio-lubricants, the use of alcohols like methanol is crucial. This demonstrates methanol's role in sustainable energy solutions (Bokade & Yadav, 2007).
Direct C–C Coupling in Chemical Synthesis
- Application : Methanol participates in the direct C–C coupling with allenes, a process significant in fine chemical synthesis. This shows the potential of methanol in the development of renewable chemical feedstocks (Moran et al., 2011).
Improved Synthesis in Organic Chemistry
- Application : Compounds like (4-ethenylphenyl)diphenyl methanol, related to (4-Octylphenyl)methanol, are used in the synthesis of materials for solid-phase organic synthesis, demonstrating its utility in advanced organic chemistry (Manzotti et al., 2000).
N-Methylation of Amines and Transfer Hydrogenation
- Application : Utilization of methanol in the N-methylation of amines and transfer hydrogenation of nitroarenes highlights its versatility in organic synthesis and pharmaceutical applications (Sarki et al., 2021).
Safety and Hazards
properties
IUPAC Name |
(4-octylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12,16H,2-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMUFYDWKAAASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2716844.png)
![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2716845.png)

![N-(3-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2716850.png)



![ethyl 3-[({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}sulfonyl)amino]benzenecarboxylate](/img/structure/B2716854.png)


![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorophenyl)urea](/img/structure/B2716862.png)
![(3,5-Dimethylphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2716863.png)
![2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline](/img/structure/B2716865.png)